

A Technical Guide to the Industrial Applications of tert-Butyl Isopropyl Ether

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Compound of Interest

Compound Name: *tert-Butyl isopropyl ether*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl isopropyl ether (TIPE), also known as 2-isopropoxy-2-methylpropane, is a branched ether with the chemical formula C7H16O.^[1] It is a colorless liquid with a characteristic mild odor.^[1] TIPE has garnered interest in various industrial sectors due to its unique physicochemical properties, which position it as a versatile solvent, a potential fuel additive, and a valuable intermediate in chemical synthesis. Its branched structure contributes to its desirable solvent properties and relatively low toxicity, making it a safer alternative in some applications compared to other ethers like methyl tert-butyl ether (MTBE).^[1] This technical guide provides an in-depth overview of the potential industrial applications of TIPE, focusing on its synthesis, properties, and uses, with a particular emphasis on quantitative data and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of **tert-Butyl isopropyl ether** is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ O	[1]
Molecular Weight	116.20 g/mol	[1]
CAS Number	17348-59-3	[1]
Density	0.77 g/cm ³	[2]
Boiling Point	87.6 °C at 760 mmHg	[2]
IUPAC Name	2-methyl-2-propan-2-yloxypropane	[1]

Core Industrial Applications

The industrial utility of **tert-Butyl isopropyl ether** stems from three primary areas: its role as a fuel additive, its application as a solvent in chemical processes, and its function as an intermediate in organic synthesis.

Fuel Additive

Tert-Butyl isopropyl ether has been investigated as a gasoline additive to enhance the octane rating and improve combustion efficiency. Oxygenates like TIPE add oxygen to the fuel, which can lead to more complete combustion and a reduction in harmful emissions such as carbon monoxide.[\[3\]](#)

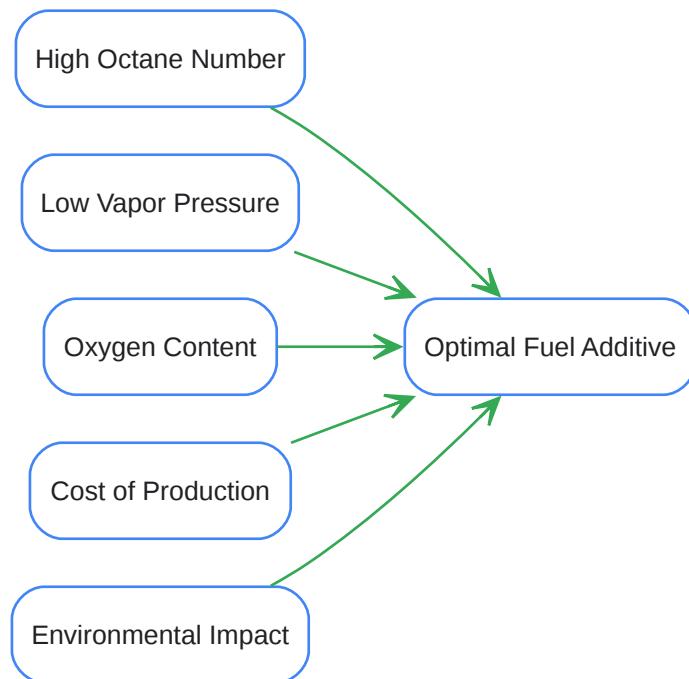
The following table provides a comparison of the key fuel properties of isopropyl tert-butyl ether (IPTBE) with other common fuel ethers.

Fuel Ether	Octane Blending Value (R+M)/2	Oxygen Content (wt%)	Vapor Pressure (RVP) at 37.8 °C (psi)
Isopropyl tert-Butyl Ether (IPTBE)	113	13.8	2.5
Methyl tert-Butyl Ether (MTBE)	110	18.2	7.8
Ethyl tert-Butyl Ether (ETBE)	112	15.7	4.0
tert-Amyl Methyl Ether (TAME)	105	15.7	2.5

Data sourced from a 1999 study on fuel ethers.

The high octane blending value and low vapor pressure of IPTBE make it an attractive candidate for a gasoline blending component. Its lower oxygen content compared to MTBE and ETBE is also a notable characteristic.

The selection of an ether as a fuel additive involves a trade-off between various properties. The following diagram illustrates the key considerations.



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Caption: Key factors influencing the selection of a fuel additive.

Synthesis of tert-Butyl Isopropyl Ether

The industrial production of TIPE is primarily achieved through the liquid-phase etherification of isobutene with isopropanol or the reaction of tert-butanol with isopropanol, typically in the presence of an acidic catalyst.^[1] Ion-exchange resins, such as Amberlyst-15 and Amberlyst-35, are commonly employed as catalysts in these processes.^[4]

This protocol describes a representative lab-scale synthesis of isopropyl tert-butyl ether (IPTBE) from 2-propanol and isobutene using an oversulfonated ion-exchange resin like Amberlyst-35.

Materials:

- 2-propanol (isopropyl alcohol)
- Isobutene
- Amberlyst-35 ion-exchange resin (or similar acidic resin)

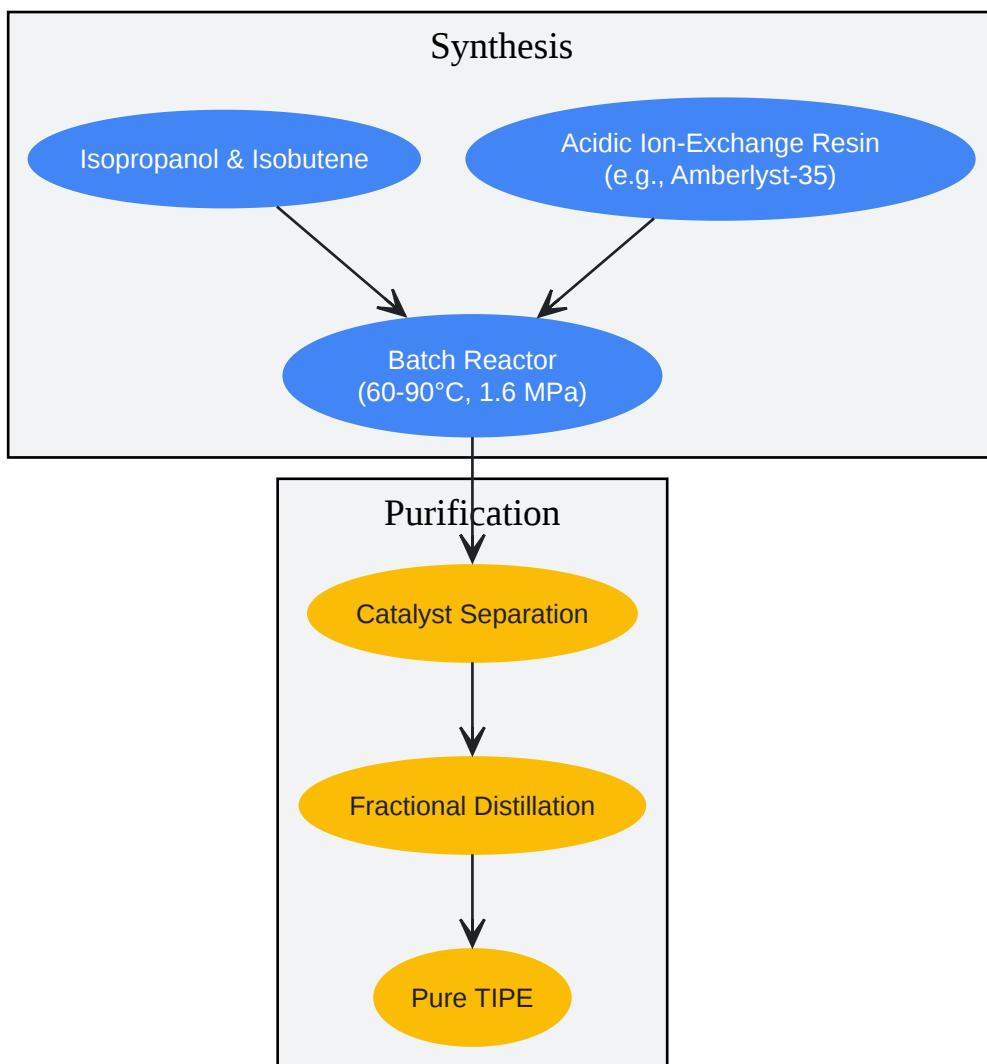
- Batch reactor equipped with a stirrer, temperature control, and pressure gauge

Procedure:

- Catalyst Preparation: The Amberlyst-35 resin is dried prior to use to remove any moisture.
- Charging the Reactor: The batch reactor is charged with a predetermined amount of 2-propanol and the Amberlyst-35 catalyst. The initial molar ratio of 2-propanol to isobutene can be varied, for example, from 0.5 to 3.0.[4]
- Reaction Conditions: The reactor is sealed and pressurized with isobutene to a pressure of 1.6 MPa. The reaction mixture is then heated to a temperature in the range of 60–90°C and stirred continuously.[4]
- Reaction Monitoring: The progress of the reaction is monitored by taking samples periodically and analyzing them using gas chromatography to determine the conversion of isobutene and the yield of IPTBE.
- Product Isolation: After the desired conversion is achieved, the reactor is cooled, and the pressure is released. The catalyst is separated from the liquid product by filtration. The resulting liquid mixture, containing IPTBE, unreacted starting materials, and byproducts, can be purified by distillation.

Expected Outcome: This process can achieve high conversion of isobutene and high selectivity towards the formation of isopropyl tert-butyl ether. The IPTBE yield is generally high and can be independent of temperature for initial molar ratios of 2-propanol to isobutene greater than 2.[4]

The following diagram illustrates the general workflow for the synthesis and purification of **tert-Butyl isopropyl ether**.



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Caption: General workflow for TIPE synthesis and purification.

Solvent Applications

Due to its ability to dissolve a wide range of organic compounds, **tert-butyl isopropyl ether** is utilized as a solvent in organic synthesis and other industrial processes.^[1] Its low toxicity profile makes it a safer alternative to some other organic solvents.^[1]

TIPE can be employed as a solvent for the purification of solid organic compounds through recrystallization. The choice of a suitable recrystallization solvent is critical and depends on the solubility characteristics of the compound to be purified.

General Protocol for Recrystallization:

- Solvent Selection: The impure solid should be highly soluble in hot TIPE and sparingly soluble in cold TIPE.
- Dissolution: The impure solid is dissolved in a minimum amount of hot TIPE to form a saturated solution.
- Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
- Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.
- Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold TIPE to remove any adhering impurities, and then dried to remove the residual solvent.

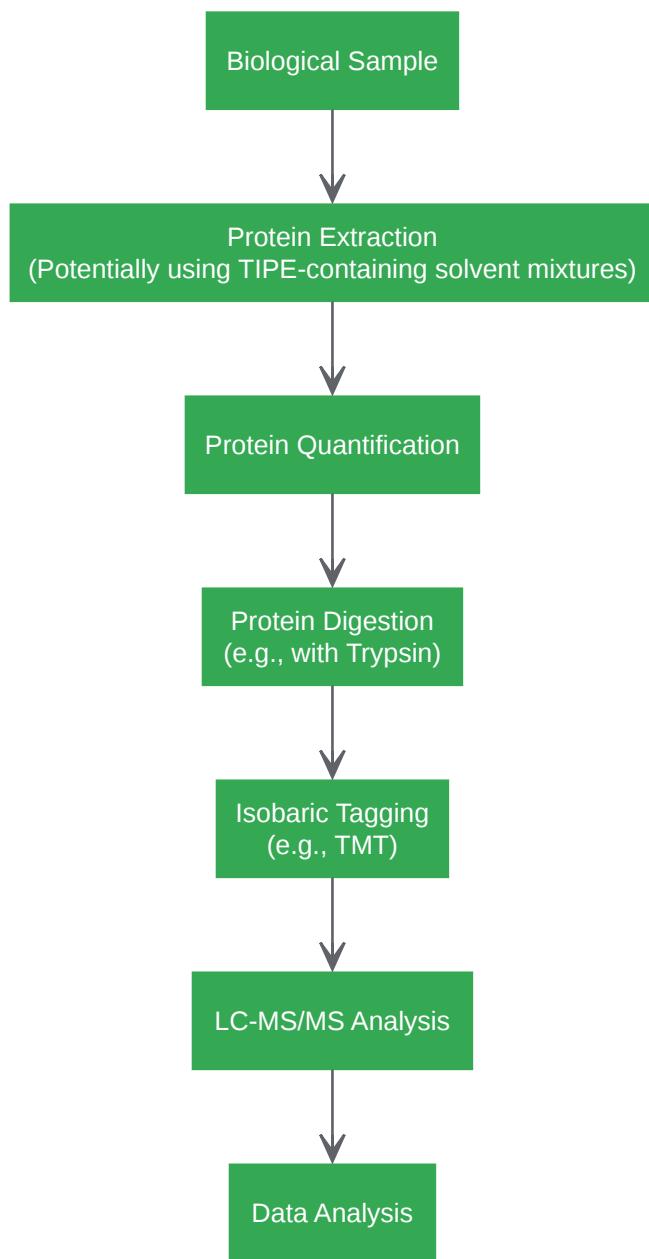
Chemical Intermediate

Tert-Butyl isopropyl ether serves as an intermediate in the synthesis of other organic compounds.^[1] Its ether linkage can be cleaved under acidic conditions to generate other functionalized molecules.

Laboratory and Research Applications

In a laboratory setting, TIPE is used in biochemical assays and proteomics research.^[1] Its low toxicity and stability make it a suitable solvent for experiments involving biological macromolecules, as it does not significantly interact with them.^[1]

While specific, detailed workflows for the use of TIPE in proteomics are not widely published, its role would likely be in the initial sample preparation steps, such as lipid extraction from biological samples, where a moderately polar ether could be advantageous. A general workflow for proteomics sample preparation is outlined below, where a solvent like TIPE could potentially be used in the extraction phase.



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Caption: A generalized workflow for proteomics sample preparation.

Conclusion

Tert-Butyl isopropyl ether is a versatile chemical with a range of existing and potential industrial applications. Its favorable properties as a fuel additive, its utility as a solvent in organic synthesis and purification, and its role as a chemical intermediate underscore its industrial significance. Further research into optimizing its synthesis and exploring novel

applications, particularly in the pharmaceutical and biotechnology sectors, is warranted. This guide provides a foundational understanding for researchers and professionals looking to leverage the unique characteristics of this valuable ether.

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